molecular formula C10H12ClNO2 B13113868 Methyl 4-(1-aminoethyl)-2-chlorobenzoate

Methyl 4-(1-aminoethyl)-2-chlorobenzoate

Cat. No.: B13113868
M. Wt: 213.66 g/mol
InChI Key: UDESMXPGKRWCGH-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminoethyl)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminoethyl substituent, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminoethyl)-2-chlorobenzoate typically involves the reaction of 4-(1-aminoethyl)-2-chlorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminoethyl)-2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 4-(1-aminoethyl)-2-chlorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The chlorine atom and ester group can also participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of both the chlorine atom and the aminoethyl group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 4-(1-aminoethyl)-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3

InChI Key

UDESMXPGKRWCGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N

Origin of Product

United States

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